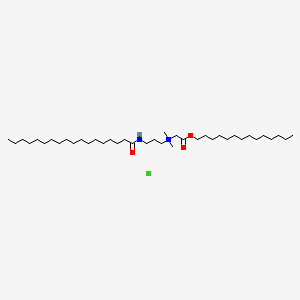
Ethylene disalicylate
Overview
Description
Ethylene Disalicylate is a chemical compound with the molecular formula C₁₄H₁₀O₆ . It is derived from salicylic acid and contains two salicylate moieties linked by an ethylene bridge. The compound is notable for its potential applications in various fields, including agriculture and pharmaceuticals.
Synthesis Analysis
The synthesis of Ethylene Disalicylate involves the condensation of two molecules of salicylic acid through an esterification reaction. The ethylene bridge connects the hydroxyl groups of the salicylate moieties. While the exact synthetic methods may vary, this fundamental process yields the desired compound.
Molecular Structure Analysis
The molecular structure of Ethylene Disalicylate consists of two aromatic rings (salicylate moieties) connected by a central ethylene linker. The compound’s planar structure allows for efficient interactions with other molecules, making it biologically relevant.
Chemical Reactions Analysis
Ethylene Disalicylate can undergo various chemical reactions, including hydrolysis, oxidation, and esterification. These reactions may lead to the formation of degradation products or modified derivatives. Understanding these transformations is crucial for assessing the compound’s stability and reactivity.
Physical And Chemical Properties Analysis
- Physical State : Ethylene Disalicylate is typically a white crystalline solid.
- Melting Point : The compound melts at approximately 150°C .
- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.
- Stability : Ethylene Disalicylate is stable under normal conditions but may degrade upon exposure to heat, light, or moisture.
Scientific Research Applications
PEGylation and Protein Modification
Poly(ethylene glycol) (PEG), which includes ethylene disalicylate-like structures, is widely used for covalent modification of biological macromolecules, particularly peptides and proteins. This process, known as PEGylation, enhances the pharmaceutical properties of proteins by increasing their stability and solubility, and decreasing immunogenicity. PEGylation also alters the biodistribution and pharmacokinetics of these macromolecules, which is critical in drug development (Roberts, Bentley, & Harris, 2002).
Ethylene Biosynthesis and Analysis
Ethylene disalicylate is closely related to ethylene, a key compound in plant biology. Updated methodologies for analyzing ethylene biosynthesis are critical for understanding plant physiology. This includes measuring ethylene itself and its metabolites, which are vital for comprehending plant growth and response to environmental stresses (Bulens et al., 2011).
Catalysis and Industrial Applications
Ethylene, related to ethylene disalicylate, is pivotal in organometallic research, particularly in ethylene oligomerization. This process is essential in producing 1-alkenes, which have broad applications in the chemical industry. Understanding the mechanisms of catalyst performance in ethylene oligomerization is crucial for developing new catalytic systems (Sydora, 2019).
Ethylene Glycol Synthesis and Applications
Ethylene glycol, a derivative of ethylene, is extensively used in various industrial processes such as in plastics and automobiles. Research on the synthesis of ethylene glycol, especially from renewable resources, is significant for sustainable development. Advances in catalytic reactivity and reaction mechanisms are key areas of focus (Yue, Zhao, Ma, & Gong, 2012).
Plant Growth Regulation
Ethylene plays a critical role in plant growth regulation. Understanding its biosynthesis and signaling pathways is essential for agricultural applications. Manipulation of ethylene levels can significantly impact fruit ripening and plant responses to environmental stress (Watkins, 2006).
Safety And Hazards
- Toxicity : Limited toxicity data are available. However, caution should be exercised during handling and exposure.
- Environmental Impact : Ethylene Disalicylate may persist in the environment and potentially affect aquatic ecosystems.
- Health Risks : Avoid inhalation, ingestion, or skin contact. Use appropriate protective measures.
Future Directions
- Biological Applications : Investigate Ethylene Disalicylate’s potential as an antifungal or antibacterial agent.
- Agriculture : Explore its use as a plant growth regulator or post-harvest treatment.
- Drug Development : Assess its pharmacological properties for potential therapeutic applications.
properties
IUPAC Name |
2-(2-hydroxybenzoyl)oxyethyl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c17-13-7-3-1-5-11(13)15(19)21-9-10-22-16(20)12-6-2-4-8-14(12)18/h1-8,17-18H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXIVRQIMPXJGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCCOC(=O)C2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174061 | |
| Record name | Ethylene disalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylene disalicylate | |
CAS RN |
20210-97-3 | |
| Record name | 1,1′-(1,2-Ethanediyl) bis(2-hydroxybenzoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20210-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene disalicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020210973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene disalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylene disalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE DISALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MG4BE4A6U9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone](/img/structure/B1606737.png)











